molecular formula C20H19BrN2OS B2882132 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide CAS No. 687574-48-7

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide

Cat. No. B2882132
CAS RN: 687574-48-7
M. Wt: 415.35
InChI Key: ZYCOOFNCRRSUKW-UHFFFAOYSA-N
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Description

The compound “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a bromophenyl group, a thioether linkage, and a cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropane ring and the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromine atom on the bromophenyl group could potentially be reactive in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has shown that cyclopropanecarboxylate derivatives exhibit significant antimicrobial and antioxidant properties. For example, compounds with cyclopropanation and bromophenol moieties have been synthesized and demonstrated excellent antibacterial and antifungal activities alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that modifying the cyclopropane and bromophenyl groups could enhance these properties, offering potential applications in developing new antimicrobial and antioxidant agents.

Enzyme Inhibition for Therapeutic ApplicationsDerivatives incorporating bromophenol and cyclopropane moieties have been investigated as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects. Such compounds have potential therapeutic applications, especially in treating conditions like glaucoma, epilepsy, and certain cancers, where enzyme inhibition is beneficial (Boztaş et al., 2015). These findings highlight the possibility of developing new therapeutic agents by exploring the enzyme inhibitory capacity of compounds related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide."

Anticancer Activity

The study of compounds structurally related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide" also extends to their potential anticancer activities. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells, suggesting their application in cancer therapy (Mahale et al., 2014). This indicates the compound's potential utility in developing new anticancer treatments.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with certain biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it .

Future Directions

The future research on this compound could involve further studying its synthesis, reactivity, and potential applications. It could also involve studying its biological activity if it’s intended to be a drug .

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2OS/c21-15-9-7-13(8-10-15)18-19(16-3-1-2-4-17(16)23-18)25-12-11-22-20(24)14-5-6-14/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCOOFNCRRSUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide

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